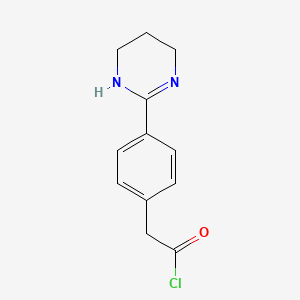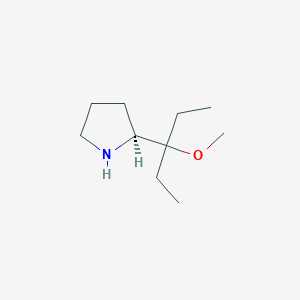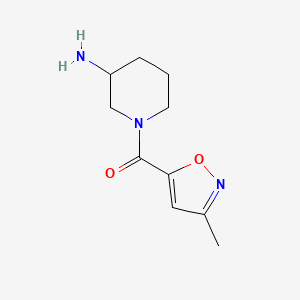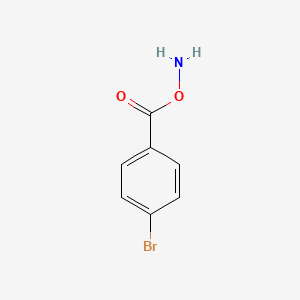
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is an organic compound with the molecular formula C12H13ClN2O It is a derivative of acetyl chloride, featuring a phenyl ring substituted with a tetrahydropyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride typically involves the reaction of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
C12H13N2O2+SOCl2→C12H13ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols and Amines: Formed by reduction.
Applications De Recherche Scientifique
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Used in the synthesis of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The tetrahydropyrimidinyl group may also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid: The precursor to the acyl chloride derivative.
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzoic acid: A structurally similar compound with a benzoic acid moiety.
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)ethylamine: A derivative with an amine group instead of an acyl chloride.
Uniqueness
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is unique due to the presence of both an acyl chloride group and a tetrahydropyrimidinyl group
Propriétés
IUPAC Name |
2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11(16)8-9-2-4-10(5-3-9)12-14-6-1-7-15-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSCCSJXIWKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)

![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)




![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
